1,5-Dichloro-2-iodo-3-methylbenzene
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Overview
Description
"1,5-Dichloro-2-iodo-3-methylbenzene" is a halogenated aromatic compound, which implies a complex interplay of substituents that could significantly influence its chemical behavior and reactivity. This discussion will explore relevant chemical principles derived from research on similar compounds.
Synthesis Analysis
The synthesis of halogenated aromatic compounds often involves strategic functionalization to incorporate different halogen atoms onto the aromatic ring. A method for the synthesis of diiodobenzenes, which could be analogous to the synthesis of "1,5-Dichloro-2-iodo-3-methylbenzene," utilizes iodine monochloride in alcoholic solvents, emphasizing the importance of solvent choice for yield optimization (Wariishi, Morishima, & Inagaki, 2003).
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is crucial for understanding their reactivity and physical properties. X-ray crystallography and NMR spectroscopy are typically employed to elucidate such structures, revealing insights into electron distribution, bond lengths, and angles that dictate the compound's chemical behavior.
Chemical Reactions and Properties
Halogenated aromatics undergo various chemical reactions, including but not limited to nucleophilic substitution, electrophilic substitution, and coupling reactions. For instance, dibromobenzenes serve as precursors in reactions forming benzynes, underlining the versatility of halogenated compounds in synthetic chemistry (Diemer, Leroux, & Colobert, 2011).
Scientific Research Applications
Thermochemical Studies
Studies on the thermochemistry of halogen-substituted methylbenzenes, such as experimental vapor pressures, vaporization, fusion, and sublimation enthalpies, have been conducted to evaluate the internal consistency of experimental measurements. These studies involve a variety of bromo- and iodo-substituted methylbenzenes, aiding in the calculation of gas-phase enthalpies of formation using quantum-chemical methods. Such research provides foundational knowledge for understanding the physical properties and reactivity of halogenated aromatic compounds, including 1,5-Dichloro-2-iodo-3-methylbenzene (Verevkin et al., 2015).
Synthetic Applications
The reactivity of donor-acceptor cyclopropanes with iodobenzene dichloride leading to ring-opened products demonstrates the synthetic utility of halogenated compounds in creating structurally diverse molecules. This process, applicable across various donors and acceptors, highlights the potential for synthesizing complex molecules from simpler halogenated precursors like 1,5-Dichloro-2-iodo-3-methylbenzene (Garve et al., 2014).
Structural Analysis
Investigations into the structural disorder, such as in ortho-dichlorotetramethylbenzene, through techniques like x-ray diffraction and deuterium NMR, shed light on the molecular dynamics and solid-state behavior of halogenated aromatic compounds. These studies provide valuable insights into the crystalline structures and phase behavior of similar compounds, including 1,5-Dichloro-2-iodo-3-methylbenzene (Bräuniger et al., 2001).
Antimicrobial Properties
Research into the antimicrobial properties of halogenated compounds, as seen in the study of acylphloroglucinols from Hypericum beanii, points to the biological activity of halogenated aromatic molecules. While the specific antimicrobial activity of 1,5-Dichloro-2-iodo-3-methylbenzene is not documented, the broader category of halogenated benzenes demonstrates potential for pharmaceutical applications (Shiu & Gibbons, 2006).
Safety And Hazards
properties
IUPAC Name |
1,5-dichloro-2-iodo-3-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSJEXGGZOEAPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384200 |
Source
|
Record name | 1,5-dichloro-2-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2-iodo-3-methylbenzene | |
CAS RN |
175277-97-1 |
Source
|
Record name | 1,5-Dichloro-2-iodo-3-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175277-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-dichloro-2-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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